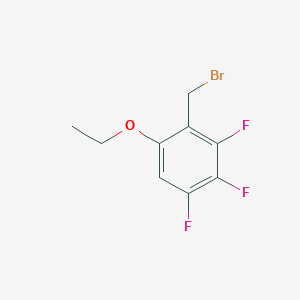

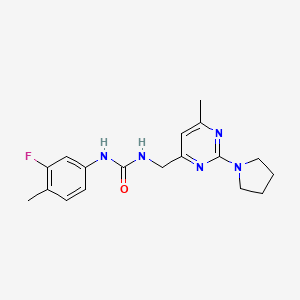

![molecular formula C20H15N3O3 B3008301 Ethyl 4-[[(Z)-2-cyano-3-(4-cyanophenyl)prop-2-enoyl]amino]benzoate CAS No. 564465-85-6](/img/structure/B3008301.png)

Ethyl 4-[[(Z)-2-cyano-3-(4-cyanophenyl)prop-2-enoyl]amino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-[[(Z)-2-cyano-3-(4-cyanophenyl)prop-2-enoyl]amino]benzoate, also known as ethyl 2-cyano-3-(4-cyanophenyl)acryloyl-4-aminobenzoate, is an organic compound that belongs to the class of cyanoacrylate-based fluorescent probes. It has been widely used in scientific research due to its unique properties, such as high quantum yield, good photostability, and excellent cell permeability.

Mechanism of Action

The mechanism of action of Ethyl 4-[[(Z)-2-cyano-3-(4-cyanophenyl)prop-2-enoyl]amino]benzoate involves the formation of a covalent bond between the probe and the target molecule, such as ROS or enzyme. The covalent bond formation induces a change in the fluorescence properties of the probe, which can be detected by fluorescence microscopy or other imaging techniques. The probe can also be used as a substrate for enzyme activity assays, where the enzymatic reaction leads to the formation of a fluorescent product.

Biochemical and Physiological Effects:

Ethyl 4-[[(Z)-2-cyano-3-(4-cyanophenyl)prop-2-enoyl]amino]benzoate has been shown to have minimal biochemical and physiological effects on living cells and tissues. It is non-toxic and does not interfere with normal cellular functions. However, it is important to note that the concentration and exposure time of the probe should be carefully controlled to avoid any potential cytotoxicity or interference with cellular processes.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 4-[[(Z)-2-cyano-3-(4-cyanophenyl)prop-2-enoyl]amino]benzoate in lab experiments include its high quantum yield, good photostability, excellent cell permeability, and versatility in various biological applications. However, its limitations include the potential for non-specific binding to other cellular components and the need for careful control of concentration and exposure time to avoid cytotoxicity.

Future Directions

There are several future directions for the use of Ethyl 4-[[(Z)-2-cyano-3-(4-cyanophenyl)prop-2-enoyl]amino]benzoate in scientific research. One direction is the development of more specific and selective probes for various biological targets, such as specific enzymes or ROS species. Another direction is the integration of the probe into biosensors for real-time monitoring of biological processes. Additionally, the probe can be used in drug delivery systems for targeted delivery of therapeutic agents. Finally, the probe can be used in combination with other imaging techniques, such as magnetic resonance imaging (MRI) or positron emission tomography (PET), for multimodal imaging of living cells and tissues.

In conclusion, Ethyl 4-[[(Z)-2-cyano-3-(4-cyanophenyl)prop-2-enoyl]amino]benzoate is a versatile and valuable tool for scientific research due to its unique properties as a fluorescent probe. Its synthesis method is well-established, and it has been widely used in various biological applications. Further research and development of this probe can lead to new discoveries and innovations in the field of biomedical research.

Synthesis Methods

The synthesis of Ethyl 4-[[(Z)-2-cyano-3-(4-cyanophenyl)prop-2-enoyl]amino]benzoate involves the reaction of Ethyl 4-[[(Z)-2-cyano-3-(4-cyanophenyl)prop-2-enoyl]amino]benzoate 4-aminobenzoate with (Z)-2-cyano-3-(4-cyanophenyl)prop-2-enoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimEthyl 4-[[(Z)-2-cyano-3-(4-cyanophenyl)prop-2-enoyl]amino]benzoateaminopyridine (DMAP), in anhydrous tetrahydrofuran (THF) at room temperature. The reaction mixture is then purified by column chromatography to obtain the final product.

Scientific Research Applications

Ethyl 4-[[(Z)-2-cyano-3-(4-cyanophenyl)prop-2-enoyl]amino]benzoate has been widely used as a fluorescent probe for various biological applications, such as imaging of living cells, detection of reactive oxygen species (ROS), and monitoring of enzyme activity. It has also been used in the development of biosensors and drug delivery systems. Due to its high quantum yield and good photostability, it is an ideal candidate for fluorescence microscopy and other imaging techniques.

properties

IUPAC Name |

ethyl 4-[[(Z)-2-cyano-3-(4-cyanophenyl)prop-2-enoyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O3/c1-2-26-20(25)16-7-9-18(10-8-16)23-19(24)17(13-22)11-14-3-5-15(12-21)6-4-14/h3-11H,2H2,1H3,(H,23,24)/b17-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPIFRRRGUNHREO-BOPFTXTBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)C#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)C#N)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[2-cyano-3-(4-cyanophenyl)prop-2-enamido]benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B3008220.png)

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3008221.png)

![6-Tert-butyl-2-[1-(naphthalene-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3008224.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-imidazol-5-yl)ethyl]benzamide](/img/structure/B3008227.png)

![4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine](/img/structure/B3008231.png)

![methyl 1-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylate](/img/structure/B3008233.png)

![3-(2,4-difluorophenyl)-1-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B3008237.png)

![2-(2,4-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B3008239.png)

![7-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3008240.png)